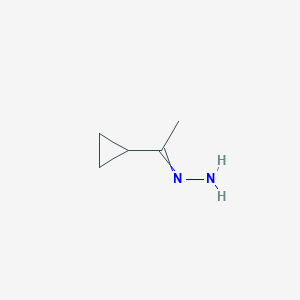

(1-Cyclopropylethylidene)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90255-44-0 |

|---|---|

Molecular Formula |

C5H10N2 |

Molecular Weight |

98.15 g/mol |

IUPAC Name |

1-cyclopropylethylidenehydrazine |

InChI |

InChI=1S/C5H10N2/c1-4(7-6)5-2-3-5/h5H,2-3,6H2,1H3 |

InChI Key |

MBOKIINMFMYCTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NN)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropylethylidene Hydrazine and Its Analogues

Direct Condensation Approaches from Carbonyl Precursors

The most straightforward and widely employed method for the synthesis of (1-Cyclopropylethylidene)hydrazine and its substituted derivatives is the direct condensation of a carbonyl compound with a hydrazine (B178648). This approach is valued for its simplicity and efficiency.

Conventional Protocols via 1-Cyclopropylethanone and Hydrazine/Substituted Hydrazines

The fundamental synthesis of this compound involves the reaction of 1-Cyclopropylethanone with hydrazine hydrate. This reaction is a classic example of hydrazone formation, where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ketone. The reaction typically proceeds under mild conditions, often with acid catalysis to facilitate the dehydration of the intermediate carbinolamine.

The versatility of this method is demonstrated by the use of substituted hydrazines to generate a wide array of N-substituted (1-Cyclopropylethylidene)hydrazones. For instance, reacting 1-Cyclopropylethanone with aryl hydrazines, such as (2,4,6-trichlorophenyl)hydrazine, in the presence of an acid catalyst like concentrated hydrochloric acid in ethanol, yields the corresponding N-aryl hydrazone. mdpi.com This reaction is generally high-yielding, with the product precipitating from the reaction mixture upon cooling. mdpi.com

The general scheme for this reaction can be represented as:

R-C(=O)-CH₂-cyclopropane + H₂N-NH-R' → R-C(=NNHR')-CH₂-cyclopropane + H₂O

The reaction conditions can be optimized for different substrates. For example, the condensation of cyclic anhydrides with hydrazines can be achieved in a one-step reaction, significantly increasing the yield. researchgate.net

Catalytic Enhancements in Hydrazone Formation

To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for hydrazone formation. Acid catalysis is a common and effective method. mdpi.com The presence of a catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydrazine. nih.gov

Beyond simple acid catalysis, more advanced catalytic systems have been explored. For example, microwave-assisted synthesis has been shown to reduce reaction times, increase yields, and enhance the purity of the final N-acyl hydrazone products by minimizing side reactions compared to conventional heating. mdpi.com Additionally, metal complexes, such as those involving iridium, have been investigated for their catalytic activity in the N-alkylation of hydrazides, a related transformation. researchgate.net Titanium-based catalysts have also been shown to be effective in the diamination and hydrohydrazination of alkynes using 1,1-disubstituted hydrazines, proceeding through a common N-aminoazatitanacyclobutene intermediate. nih.gov

Functionalization and Derivatization Strategies of the Hydrazone Scaffold

Once the this compound scaffold is formed, it can be further modified to introduce a variety of functional groups at the nitrogen atoms. These derivatization strategies significantly expand the chemical space of cyclopropyl (B3062369) hydrazones.

N-Alkylation and N-Arylation of Hydrazines for Substituted Cyclopropyl Hydrazones

N-alkylation and N-arylation of the hydrazine starting material or the resulting hydrazone are key methods for introducing substituents on the nitrogen atom. A methodology for the selective alkylation of hydrazine derivatives involves the use of a nitrogen dianion intermediate. organic-chemistry.org This is achieved by treating a protected hydrazine with a strong base like n-butyllithium, followed by reaction with an alkyl halide. organic-chemistry.org This approach allows for precise control over the substitution pattern, enabling the synthesis of mono- or di-alkylated products. organic-chemistry.org

The reaction of 1,1-disubstituted hydrazines with certain catalysts can also lead to N-arylated products. For instance, 1,1-diarylhydrazine derivatives have proven to be excellent substrates for diamination reactions catalyzed by specific titanium complexes, yielding highly selective products. nih.gov However, the steric bulk of the substituents on the hydrazine can significantly influence the reaction's success. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Notes |

| 1-Cyclopropylethanone | Hydrazine Hydrate | Acid | This compound | Basic hydrazone formation. |

| 2-Acetylbenzofuran | (2,4,6-trichlorophenyl)hydrazine | HCl | 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | High yield (90%). mdpi.com |

| Protected Hydrazine | Alkyl Halide | n-Butyllithium | N-alkylated hydrazine | Forms a nitrogen dianion intermediate. organic-chemistry.org |

| 1,1-diarylhydrazine | Alkyne | Titanium complex | 1,2-diamine | Highly selective diamination. nih.gov |

Synthesis of N-Acyl and N-Sulfonyl (1-Cyclopropylethylidene)hydrazone Derivatives

N-acyl and N-sulfonyl groups can be introduced to the hydrazone scaffold, leading to derivatives with distinct chemical properties and reactivity. N-acylhydrazones are typically synthesized by the condensation of a hydrazide with an aldehyde or ketone. nih.govnih.gov The resulting N-acylhydrazone backbone possesses both amide and imine functionalities and can exhibit geometric and conformational isomerism. mdpi.comnih.gov Spectroscopic methods like NMR are crucial for characterizing these isomers. mdpi.comnih.gov

N-sulfonyl hydrazones are also significant derivatives. They can be prepared through the reaction of sulfonyl hydrazines with carbonyl compounds. These compounds are valuable intermediates in various organic transformations. For example, they can undergo cyclization reactions with enaminones in the presence of a promoter like p-TSA to form N-sulfonyl pyrazoles. sci-hub.seresearchgate.net Copper-catalyzed three-component reactions involving sulfonyl hydrazines, terminal alkynes, and sulfonyl azides provide a route to N-sulfonyl amidines. nih.gov Furthermore, N-sulfonyl hydrazones can participate in palladium-catalyzed cross-coupling reactions to form intermediates for the synthesis of vinyl cyclopropanes and skipped dienes. unc.edu

| Precursor | Reagent | Product Type | Key Features |

| Hydrazide | Aldehyde/Ketone | N-acylhydrazone | Contains amide and imine groups; can have E/Z isomers. mdpi.comnih.gov |

| Sulfonyl hydrazine | Enaminone | N-sulfonyl pyrazole (B372694) | Cyclization reaction promoted by p-TSA. sci-hub.seresearchgate.net |

| Sulfonyl hydrazine | Terminal Alkyne, Sulfonyl Azide | N-sulfonyl amidine | Copper-catalyzed three-component reaction. nih.gov |

| Alkenyl hydrazone | Aryl Bromide | Vinyl cyclopropane (B1198618)/Skipped diene | Palladium-catalyzed cross-coupling. unc.edu |

Preparation of Chiral this compound Reagents

The synthesis of chiral hydrazine reagents is of significant interest for applications in asymmetric synthesis and chiral separations. Chiral derivatizing reagents can be synthesized from starting materials like 1,5-difluoro-2,4-dinitrobenzene (B51812) through a two-step process involving nucleophilic substitution with amino acid amides followed by reaction with hydrazine. nih.gov These chiral hydrazine reagents can then react with chiral carbonyl compounds to form diastereomeric hydrazones, which can be separated using techniques like HPLC. nih.gov The reaction to form these diastereomers is often catalyzed by acid. nih.gov

The development of chiral hydrazine reagents allows for the enantioselective analysis of carbonyl compounds. The choice of the chiral auxiliary on the hydrazine is crucial for achieving good separation of the resulting diastereomers.

Advanced Synthetic Routes to the this compound Framework

Recent advancements in synthetic organic chemistry have provided several innovative strategies for the preparation of hydrazones, including those bearing a cyclopropyl group. These methods often employ modern catalytic systems or unconventional reaction conditions to achieve higher efficiency and selectivity.

One notable approach involves the tandem reaction between cyclopropyl ketones and hydrazines to form more complex heterocyclic structures, where a cyclopropyl hydrazone is a key intermediate. For instance, a facile and efficient synthesis of multisubstituted tetrahydropyridazines has been developed starting from cyclopropyl ketones and hydrazines. bohrium.com This reaction proceeds through the initial formation of a this compound-type intermediate, which then undergoes further cyclization.

Furthermore, advanced methods for the synthesis of hydrazones in general can be adapted for cyclopropyl-containing substrates. These include mechanochemical synthesis, solid-state melt reactions, and vapor-mediated reactions, which can offer advantages in terms of reduced solvent waste and potentially faster reaction times. nih.govrsc.org For example, the synthesis of various hydrazones has been achieved with high efficiency by combining aldehydes or ketones with hydrazides under solvent-free or minimal-solvent conditions. nih.gov

Catalytic systems have also been employed to facilitate hydrazone formation. Gold-catalyzed hydrohydrazidation of alkynes with hydrazides represents a mild and efficient route to substituted keto-N-acylhydrazones. organic-chemistry.org While this method yields N-acylhydrazones, it highlights the potential for metal-catalyzed approaches in the synthesis of complex hydrazone structures.

A significant area of development is the synthesis of functionalized analogues of this compound for various applications. A series of novel 2-cyclopropyl-4-aminopyrimidine hydrazones were designed and synthesized as potential algicides. nih.gov The synthesis of these compounds involved the condensation of a cyclopropyl-containing pyrimidine (B1678525) hydrazine with various aldehydes and ketones, demonstrating the versatility of the hydrazone formation reaction for creating a library of related compounds.

The following table summarizes the synthesis of some representative cyclopropyl-containing hydrazone analogues, showcasing the diversity of structures that can be achieved through modern synthetic methods.

| Compound ID | Reactants | Product | Yield (%) | Reference |

| 4a | 2-cyclopropyl-4-(hydrazineyl)pyrimidin-6-amine, Benzaldehyde | (E)-N'-benzylidene-2-cyclopropyl-6-aminopyrimidine-4-carbohydrazide | 85 | nih.gov |

| 4b | 2-cyclopropyl-4-(hydrazineyl)pyrimidin-6-amine, 4-Methylbenzaldehyde | (E)-2-cyclopropyl-6-amino-N'-(4-methylbenzylidene)pyrimidine-4-carbohydrazide | 88 | nih.gov |

| 4h | 2-cyclopropyl-4-(hydrazineyl)pyrimidin-6-amine, 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2-cyclopropyl-6-aminopyrimidine-4-carbohydrazide | 91 | nih.gov |

| 4j | 2-cyclopropyl-4-(hydrazineyl)pyrimidin-6-amine, 4-Fluorobenzaldehyde | (E)-2-cyclopropyl-6-amino-N'-(4-fluorobenzylidene)pyrimidine-4-carbohydrazide | 92 | nih.gov |

| 4k | 2-cyclopropyl-4-(hydrazineyl)pyrimidin-6-amine, 4-Nitrobenzaldehyde | (E)-2-cyclopropyl-6-amino-N'-(4-nitrobenzylidene)pyrimidine-4-carbohydrazide | 95 | nih.gov |

| 4l | 2-cyclopropyl-4-(hydrazineyl)pyrimidin-6-amine, 4-Hydroxybenzaldehyde | (E)-2-cyclopropyl-6-amino-N'-(4-hydroxybenzylidene)pyrimidine-4-carbohydrazide | 82 | nih.gov |

| 4m | 2-cyclopropyl-4-(hydrazineyl)pyrimidin-6-amine, 4-(Trifluoromethyl)benzaldehyde | (E)-2-cyclopropyl-6-amino-N'-(4-(trifluoromethyl)benzylidene)pyrimidine-4-carbohydrazide | 89 | nih.gov |

Another advanced strategy involves the synthesis of the cyclopropyl ketone precursor itself. A simple general method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which are donor-acceptor cyclopropanes, has been developed based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov This allows for the preparation of a diverse range of cyclopropyl ketones that can then be converted to their corresponding hydrazones.

The following table details the synthesis of various donor-acceptor cyclopropanes which can serve as precursors to cyclopropyl hydrazones.

| Starting Material (2-Hydroxychalcone) | Product (1-Acyl-2-(ortho-hydroxyaryl)cyclopropane) | Yield (%) | Reference |

| (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | 1-(2-hydroxyphenyl)-2-phenylcyclopropyl)(phenyl)methanone | 75 | nih.gov |

| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | (2-(4-chlorophenyl)-1-(2-hydroxyphenyl)cyclopropyl)(phenyl)methanone | 82 | nih.gov |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | (1-(2-hydroxyphenyl)-2-(4-methoxyphenyl)cyclopropyl)(phenyl)methanone | 78 | nih.gov |

| (E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one | (1-(2-hydroxy-5-methylphenyl)-2-phenylcyclopropyl)(p-tolyl)methanone | 72 | nih.gov |

These advanced synthetic methodologies provide access to a wide array of this compound analogues with diverse substitution patterns, enabling further exploration of their chemical properties and potential applications.

Reactivity and Mechanistic Studies of 1 Cyclopropylethylidene Hydrazine Systems

Reductive Transformations

Elucidation of the Wolff-Kishner Reduction Mechanism via Hydrazone Intermediates

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. byjus.com The reaction proceeds through the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures. wikipedia.orgmasterorganicchemistry.com For (1-Cyclopropylethylidene)hydrazine, which is the hydrazone of cyclopropyl (B3062369) methyl ketone, the reaction involves its conversion to ethylcyclopropane.

The mechanism of the Wolff-Kishner reduction begins with the formation of the hydrazone from the corresponding ketone and hydrazine (B178648). byjus.compharmaguideline.com In the case of this compound, this step has already occurred. The subsequent steps are as follows:

Deprotonation: A strong base, typically potassium hydroxide, deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion. byjus.comlibretexts.org

Resonance and Protonation: The hydrazone anion has a resonance form where the negative charge is on the carbon atom. libretexts.org This carbanion is then protonated by a solvent molecule (often a high-boiling alcohol like ethylene (B1197577) glycol) to form a neutral intermediate with a nitrogen-nitrogen double bond. masterorganicchemistry.comlibretexts.org

Second Deprotonation: The remaining weakly acidic N-H bond is deprotonated by the base. libretexts.org

Formation of a Carbanion and Nitrogen Gas: This leads to the formation of a carbanion and the irreversible liberation of stable nitrogen gas (N₂), which is a major driving force for the reaction. masterorganicchemistry.comlibretexts.org

Final Protonation: The carbanion is then protonated by a solvent molecule to yield the final alkane product, in this case, ethylcyclopropane. libretexts.org

The high temperatures required for the classical Wolff-Kishner reduction are necessary to overcome the energy barrier for the decomposition of the diimide anion intermediate. wikipedia.org Modifications to the reaction conditions, such as using dimethyl sulfoxide (B87167) (DMSO) as a solvent, can allow the reaction to proceed at lower temperatures.

Other Hydrogenation and Deoxygenation Pathways

Besides the Wolff-Kishner reduction, other methods exist for the hydrogenation and deoxygenation of carbonyl compounds via their hydrazone derivatives. These alternative pathways can sometimes offer milder reaction conditions or different selectivities.

One significant strategy involves the nickel-catalyzed deoxygenative homo-coupling of hydrazones. nih.gov This method allows for the construction of C(sp³)–C(sp³) bonds from aldehydes and ketones. nih.gov While this is a coupling reaction rather than a simple reduction to an alkane, it represents a deoxygenative transformation of the initial carbonyl group. nih.govresearchgate.net The reaction is notable for its broad substrate scope and the use of an earth-abundant metal catalyst. nih.govresearchgate.net

Another approach is the reduction of tosylhydrazones, which can be prepared from the corresponding ketone. The use of tosylhydrazones allows for much milder reduction conditions compared to the classical Wolff-Kishner reaction. For example, tosylhydrazones can be reduced with sodium borohydride (B1222165) (NaBH₄) in refluxing methanol. masterorganicchemistry.com

The table below summarizes various reductive transformations applicable to cyclopropyl ketone systems.

| Reaction | Reagents | Product from Cyclopropyl Methyl Ketone | Key Features |

| Wolff-Kishner Reduction | Hydrazine, KOH, Ethylene Glycol (heat) | Ethylcyclopropane | High temperatures, strongly basic. wikipedia.orgmasterorganicchemistry.com |

| Huang-Minlon Modification | Hydrazine, KOH, Diethylene Glycol | Ethylcyclopropane | One-pot procedure, improved yields. youtube.com |

| Cram Modification | Pre-formed hydrazone, Potassium tert-butoxide, DMSO | Ethylcyclopropane | Milder conditions, avoids azine formation. wikipedia.org |

| Tosylhydrazone Reduction | p-Toluenesulfonylhydrazide, NaBH₄, Methanol | Ethylcyclopropane | Much gentler reaction conditions. masterorganicchemistry.com |

| Nickel-Catalyzed Homo-coupling | Hydrazine, Nickel catalyst | 2,3-Dicyclopropyl-2,3-dimethylbutane | Forms a C-C bond, deoxygenative coupling. nih.gov |

Cycloaddition and Annulation Reactions

Cyclopropyl hydrazones, including this compound, are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds through cycloaddition and annulation reactions.

Formation of Nitrogen-Containing Heterocycles from Cyclopropyl Hydrazones

Hydrazones are widely used in heterocyclic synthesis. clockss.org The reaction of hydrazines and their derivatives with various substrates can lead to the formation of five- and six-membered rings such as pyrazoles, pyridazines, and triazoles. clockss.orgrsc.org For instance, the reaction of hydrazines with α,β-unsaturated ketones can yield pyrazolines. clockss.org

In the context of cyclopropyl systems, the strained ring can participate in or influence these cyclization reactions. For example, hydrazones derived from cycloalkenones can undergo enantioselective transannular formal (3+2) cycloadditions catalyzed by a chiral Brønsted acid. nih.gov This reaction produces complex polycyclic adducts that can be converted into versatile 1,3-diamines. nih.gov

Furthermore, the reaction of hydrazones with other reagents can lead to a variety of heterocyclic systems. The coupling of diazonium salts with certain indole (B1671886) derivatives can lead to hydrazones that subsequently cyclize to form triazinoindoles. chempap.org

Formal [3+3] Cycloaddition Reactions Involving Hydrazones

A notable reaction involving hydrazones is their participation in formal [3+3] cycloaddition reactions. acs.orgacs.orgnih.gov A developed method involves the reaction of common hydrazones with alkyl 2-aroyl-1-chlorocyclopropanecarboxylates. acs.orgacs.orgnih.gov This process, which proceeds under mild basic conditions, yields alkyl 1,4,5,6-tetrahydropyridazine-3-carboxylates in high yields with good diastereoselectivity. acs.orgacs.orgnih.gov The reaction is believed to proceed through the in-situ generation of a cyclopropene (B1174273) intermediate. acs.org

These tetrahydropyridazine products are valuable as they are analogues of nicotinic acid esters and can be further oxidized to the corresponding pyridazine-3-carboxylates using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org

The table below provides examples of cycloaddition reactions involving hydrazone systems.

| Reaction Type | Reactants | Product Type | Catalyst/Conditions |

| Formal [3+3] Cycloaddition | Hydrazone, Alkyl 2-aroyl-1-chlorocyclopropanecarboxylate | Alkyl 1,4,5,6-tetrahydropyridazine-3-carboxylate | Base-promoted, Methanol. acs.orgacs.orgnih.gov |

| Transannular (3+2) Cycloaddition | Cycloalkenone-derived hydrazone | Polycyclic 1,3-diamine precursors | Chiral Phosphoric Acid. nih.gov |

| Electrochemical Cycloaddition | Hydrazone, Cyanamide | 5-Amino-1,2,4-triazole | KI, electrochemical conditions. rsc.org |

Rearrangement Reactions

Cyclopropyl-substituted systems are known to undergo various rearrangement reactions, often driven by the release of ring strain. In the context of hydrazones, these can be initiated by the formation of reactive intermediates such as carbenes or nitrenium ions.

One area of study involves the rearrangement of cyclopropyl carbenes, which can be generated from the decomposition of the p-toluenesulfonylhydrazones of cyclopropyl aldehydes and ketones. researchgate.net For example, the decomposition of cyclopropane (B1198618) carboxaldehyde p-toluenesulfonylhydrazone leads mainly to cyclobutene. researchgate.net The direction of ring opening in asymmetrically substituted cyclopropyl carbenes has been found to favor the migration of the least substituted bond of the cyclopropane ring. researchgate.net

More recently, the reactions of cyclopropyl-substituted nitrenium ions have been investigated. chemrxiv.org These reactive intermediates, generated from the photolysis of N-aminopyridinium ion precursors, can undergo a combination of cyclopropyl ring expansion to form azetium ions and elimination of ethylene to form isonitrilium ions. chemrxiv.org

Cope-type Hydroamination Reactivity of Hydrazone Derivatives

Cope-type hydroaminations are thermally induced, metal-free reactions that involve the addition of an N-H bond across a carbon-carbon multiple bond. rsc.orgnih.gov These reactions proceed through a concerted, 5-membered cyclic transition state, which is the microscopic reverse of the Cope elimination. rsc.orgresearchgate.net For hydrazine derivatives, this reaction provides a direct method for the amination of alkenes, alkynes, and allenes. rsc.org

While specific studies on the Cope-type hydroamination reactivity of this compound itself are not extensively documented in the reviewed literature, the general principles of this reaction can be applied. The reaction typically involves heating the hydrazine derivative with an unsaturated partner. nih.gov For instance, metal-free, intermolecular hydroaminations have been achieved by heating aryl acetylenes with methylhydrazine, leading to the formation of hydrazones. nih.gov The optimization of the hydrazide structure has been shown to facilitate both intramolecular and intermolecular reactions with alkenes. rsc.org These findings suggest that this compound and its derivatives could potentially undergo Cope-type hydroamination reactions with suitable unsaturated substrates, providing a pathway to more complex polysubstituted hydrazine compounds.

Boulton–Katritzky Rearrangements Involving Hydrazones

The Boulton–Katritzky rearrangement is a valuable synthetic tool for the recyclization of various heterocyclic systems containing an N-O bond, ultimately forming different five-membered nitrogen-containing heterocycles. beilstein-journals.org This rearrangement is particularly relevant to hydrazones, as it provides a general method for the synthesis of 1,2,3-triazoles. beilstein-journals.orgresearchgate.net The reaction can be promoted by acids, bases, copper salts, or ionic liquids, and can also occur under thermal or photochemical conditions. beilstein-journals.org

The process typically involves the formation of a hydrazone intermediate, which then undergoes the rearrangement. beilstein-journals.orgresearchgate.net For example, the reaction of aroyl-containing pyrano[2,3-d]isoxazolone derivatives with various hydrazines proceeds through the formation of corresponding hydrazones, followed by a Boulton–Katritzky rearrangement to yield substituted 1,2,3-triazoles. beilstein-journals.orgresearchgate.net While the reviewed literature does not specifically detail the Boulton–Katritzky rearrangement of this compound, the general mechanism suggests that if this compound were to be incorporated into a suitable heterocyclic precursor, it could undergo this type of rearrangement. The reaction's success, however, can be dependent on the nature of the hydrazine, with aromatic and heterocyclic hydrazines often being suitable substrates, while reactions with unsubstituted hydrazine may follow a different pathway. beilstein-journals.org

Metal-Catalyzed Transformations

The cyclopropyl and hydrazone moieties in this compound derivatives offer multiple sites for metal-catalyzed transformations, leading to a variety of valuable organic molecules.

Palladium-Catalyzed C-C Bond Cleavage and Cycloisomerization of N-Cyclopropyl Acylhydrazones

A significant advancement in the chemistry of cyclopropyl hydrazones is the palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones, which is followed by a cycloisomerization to produce α-pyrazole carbonyl compounds. rsc.org This reaction represents a deconstructive strategy that leverages the strain energy of the cyclopropane ring to drive the formation of more complex structures. rsc.org The protocol has been shown to be applicable to a range of N-cyclopropyl acylhydrazones with various aryl and alkyl groups on the hydrazone carbon, as well as different carbonyl functional groups like esters, lactones, ketones, and amides. rsc.org

The reaction is typically carried out using a palladium catalyst, such as Pd(OAc)₂, in a suitable solvent like tert-amyl alcohol. The proposed mechanism, supported by control experiments and DFT calculations, involves the formation of a stable 6-membered chelate palladium complex. rsc.org This is followed by β-carbon elimination of the cyclopropane ring to generate a conjugated azine intermediate, which then undergoes cycloisomerization to furnish the pyrazole (B372694) product. rsc.org

Table 1: Optimization of Palladium-Catalyzed C-C Bond Cleavage and Cycloisomerization of an N-Cyclopropyl Acylhydrazone rsc.org

| Entry | Catalyst | Additive (equiv.) | Solvent | T (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | - | Toluene | 120 | 35 |

| 2 | Pd(OAc)₂ | PPh₃ (0.2) | Toluene | 120 | 45 |

| 3 | Pd(OAc)₂ | - | Xylene | 140 | 55 |

| 4 | Pd(OAc)₂ | - | Dioxane | 100 | 65 |

| 5 | Pd(OAc)₂ | - | THF | 65 | 20 |

| 6 | Pd(OAc)₂ | - | DMF | 150 | 40 |

| 7 | Pd(OAc)₂ | - | DMSO | 150 | 50 |

| 8 | Pd(OAc)₂ | - | tert-Amyl alcohol | 120 | 80 |

Conditions: N-cyclopropyl acylhydrazone (1aa) (0.2 mmol), catalyst (10 mol%), solvent (1.0 mL), 12 h. The yield was determined by ¹H NMR analysis.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Hydrazones

The asymmetric hydrogenation of hydrazones is a powerful method for the synthesis of chiral hydrazines, which are valuable building blocks in medicinal chemistry. acs.org While the direct asymmetric hydrogenation of this compound is not explicitly detailed in the provided search results, the asymmetric hydrogenation of related cyclic N-acyl hydrazones has been successfully achieved using transition metal catalysts. acs.org

An efficient method involves the use of a Ni-(S,S)-Ph-BPE complex to catalyze the asymmetric hydrogenation of cyclic N-acyl hydrazones, producing a variety of chiral cyclic hydrazines in high yields and with excellent enantioselectivities (up to >99% ee). acs.org This methodology has proven to be scalable and has been applied to the synthesis of a RIP-1 kinase inhibitor. acs.org The strong coordination of both the hydrazone substrate and the resulting hydrazine product to the metal center can present challenges, such as catalyst deactivation. acs.org Nevertheless, the development of robust catalysts has enabled the efficient synthesis of these chiral products. The principles of this reaction could likely be extended to cyclopropyl-containing hydrazones, offering a potential route to chiral cyclopropyl hydrazines.

Other Catalytic Reactions Utilizing the Cyclopropyl Hydrazone Moiety

The unique structure of the cyclopropyl hydrazone moiety allows for other catalytic transformations beyond those previously mentioned. For instance, catalytic enantioselective ene-type reactions of vinylogous hydrazones have been accomplished using chiral N,N'-dioxide-metal salt complexes as catalysts. rsc.org This reaction provides a convenient route to bioactive chiral α-methylene-γ-butyrolactone derivatives. rsc.org

Furthermore, titanium-catalyzed 1,2-diamination of alkynes using 1,1-disubstituted hydrazines has been reported. nih.gov This reaction is sensitive to the steric bulk of the hydrazine. While not a direct reaction of a cyclopropyl hydrazone, it demonstrates the utility of hydrazines in catalytic C-N bond-forming reactions. The cyclopropyl group in this compound could potentially influence the reactivity and selectivity in such transformations.

Additionally, non-metal catalyzed cyclization of β-alkynyl hydrazines to form azaproline derivatives has been achieved using ammonium (B1175870) and phosphonium (B103445) catalysts. nih.gov This highlights that catalysis is not limited to transition metals. These examples suggest a broader potential for the catalytic functionalization of the cyclopropyl hydrazone scaffold.

Radical Pathways and Single-Electron Transfer Processes

Radical reactions and single-electron transfer (SET) processes offer alternative pathways for the functionalization of hydrazones. Visible-light photoredox catalysis has emerged as a powerful tool for initiating such transformations under mild conditions.

A reductive SET umpolung amination of aldehyde-derived hydrazones has been developed using visible-light-promoted photoredox catalysis. This method allows for the selective C-H functionalization of hydrazones to form the corresponding hydrazonamides. This SET strategy is characterized by its mild reaction conditions and broad substrate scope.

Furthermore, the concept of consecutive photoinduced electron transfer (ConPET) has been applied to the [3+2] photocycloaddition of cyclopropyl ketones with vinylazaarenes, a reaction that proceeds via radical intermediates. nih.gov Although this example involves a ketone rather than a hydrazone, it demonstrates that the cyclopropyl group can readily participate in radical cycloadditions initiated by SET. It is plausible that a similar SET process involving a this compound derivative could lead to the formation of a radical cation, which could then engage in various cycloaddition or functionalization reactions.

The generation of radical species from hydrazones can also be achieved through other means. The mechanism of many radical reactions involves initiation, propagation, and termination steps, which can be triggered by heat or light. youtube.com The application of these principles to this compound could open up new avenues for its derivatization through radical pathways.

Advanced Spectroscopic and Structural Elucidation

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For (1-Cyclopropylethylidene)hydrazine, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure and understanding the electronic environment of the cyclopropyl (B3062369) and imine moieties.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the cyclopropyl, methyl, and hydrazone protons. The cyclopropyl protons typically appear in the upfield region of the spectrum, a consequence of the unique shielding effects of the three-membered ring. Theoretical studies on cyclopropane (B1198618) itself show a chemical shift at 0.22 ppm. nih.gov In substituted cyclopropanes, these protons often present as complex multiplets due to geminal and vicinal coupling. For instance, in a related system, the cyclopropyl methylene (B1212753) protons of a starting material were observed as multiplets at 0.35 ppm and 0.40 ppm, shifting to 0.50 ppm and 0.69 ppm in the product, demonstrating the sensitivity of these shifts to changes in the adjacent functional groups. researchgate.net The methyl group attached to the imine carbon is expected to resonate as a singlet in the range of 1.8-2.2 ppm. The NH₂ protons of the hydrazine (B178648) group are anticipated to appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In similar hydrazone derivatives, the NH proton signal can be found in a wide range, from around 6.22 ppm to as high as 10.00 ppm in amide-containing hydrazones. mdpi.commdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. The cyclopropyl carbons are characterized by their upfield chemical shifts. In related cyclopropyl systems, the methylene carbons of the cyclopropyl ring have been observed at approximately 5.5 ppm. researchgate.net The methine carbon of the cyclopropyl ring would appear at a slightly downfield position. The methyl carbon would typically resonate in the range of 10-20 ppm. The imine carbon (C=N) is a key diagnostic signal and is expected to appear significantly downfield, generally in the region of 150-170 ppm. For example, in a mixture of Z- and E-hydrazones, the imine carbons were observed at 163.22 and 167.02 ppm, respectively. rsc.org

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH₂ | ~0.4 - 0.9 (m) | ~5 - 10 |

| Cyclopropyl CH | ~1.0 - 1.5 (m) | ~10 - 20 |

| Methyl (CH₃) | ~1.8 - 2.2 (s) | ~15 - 25 |

| Imine (C=N) | - | ~150 - 170 |

| Hydrazine (NH₂) | Variable (br s) | - |

Note: The predicted values are based on data from analogous compounds and computational studies. nih.govresearchgate.netrsc.org 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) in the hydrazine moiety typically appear as two bands in the region of 3200-3400 cm⁻¹. mdpi.com The C-H stretching vibrations of the cyclopropyl and methyl groups are expected in the 2850-3000 cm⁻¹ range. A key diagnostic band is the C=N stretching vibration of the imine group, which is generally observed in the 1620-1680 cm⁻¹ region. nih.gov In similar hydrazone derivatives, this band has been reported around 1595-1612 cm⁻¹. mdpi.comnih.gov The N-H bending vibration is expected around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=N stretching vibration is also Raman active. The symmetric breathing mode of the cyclopropane ring, which is often weak in the IR spectrum, can sometimes be observed more clearly in the Raman spectrum. Low-frequency Raman spectroscopy can be particularly useful for studying the lattice vibrations and conformational dynamics of the molecule in the solid state. nih.govnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Data (cm⁻¹) |

|---|---|---|

| N-H stretch (Hydrazine) | 3200 - 3400 | ~3300 mdpi.com |

| C-H stretch (Cyclopropyl, Methyl) | 2850 - 3000 | - |

| C=N stretch (Imine) | 1620 - 1680 | 1595 - 1612 mdpi.comnih.gov |

| N-H bend (Hydrazine) | 1580 - 1650 | - |

Note: The expected frequency ranges are based on standard correlation tables and data from analogous compounds.

Mass Spectrometric Techniques for Fragmentation Analysis and Mechanistic Probes

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of alkylidenehydrazines under electron ionization (EI) can proceed through several pathways. Common fragmentation patterns for amines and ketones can provide a basis for predicting the fragmentation of this molecule. libretexts.org Alpha-cleavage is a dominant fragmentation pathway for amines, which in this case would involve the cleavage of the bond between the imine carbon and the cyclopropyl ring or the methyl group. youtube.com This would lead to the formation of resonance-stabilized cations.

Another likely fragmentation pathway is the loss of small neutral molecules. For instance, the loss of a nitrogen molecule (N₂) or ammonia (B1221849) (NH₃) from the molecular ion or subsequent fragment ions could occur. The fragmentation of the cyclopropyl ring itself can also lead to characteristic ions. The presence of a cyclopropyl group can direct fragmentation to form a stable cyclopropylcarbinyl-type cation.

| Fragment Ion | Proposed Structure | m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₅H₁₀N₂]⁺ | 98 | Molecular Ion |

| [M - CH₃]⁺ | [C₄H₇N₂]⁺ | 83 | α-cleavage |

| [M - C₃H₅]⁺ | [C₂H₅N₂]⁺ | 57 | α-cleavage |

| [C₄H₇]⁺ | [Cyclopropyl-CH₂]⁺ | 55 | Cleavage of C-N bond |

| [C₃H₅]⁺ | [Cyclopropyl]⁺ | 41 | Cleavage of C-C bond |

Note: The m/z values are for the most abundant isotopes. The proposed fragmentation pathways are based on general principles of mass spectrometry.

X-ray Crystallographic Studies of this compound Derivatives

While no specific X-ray crystallographic data for this compound is publicly available, studies on related hydrazone derivatives provide valuable insights into the expected solid-state structure. X-ray crystallography of hydrazone derivatives has confirmed the E/Z isomerism around the C=N double bond and the conformational preferences of the molecule. dtic.mil

For example, the crystal structure of a hydrazone derivative of benzophenone (B1666685) revealed a C=N bond length of 128 pm and an N-N bond length of 138 pm. google.com In another study, the molecular structure of a sulfonyl hydrazone derivative was elucidated, confirming the (E,E) conformation in the crystal. researchgate.net Such studies on derivatives of this compound would be invaluable for definitively establishing its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. These interactions, such as hydrogen bonding involving the NH₂ group, would play a crucial role in determining the crystal packing.

Theoretical and Computational Investigations of Cyclopropyl Hydrazones

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules like (1-Cyclopropylethylidene)hydrazine. These methods allow for the detailed examination of molecular orbitals, charge distributions, and the stability of different conformations.

Density Functional Theory (DFT) for Geometry Optimization and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying hydrazone derivatives. mdpi.commdpi.combohrium.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to perform geometry optimizations, determining the most stable three-dimensional structure of the molecule. mdpi.commdpi.com For instance, DFT has been successfully used to optimize the geometries of various hydrazone compounds, and the results have shown good agreement with experimental data obtained from X-ray crystallography. mdpi.com

Beyond simple geometry, DFT is instrumental in predicting the reactivity of hydrazones. By calculating various electronic parameters, researchers can gain insights into how a molecule will behave in a chemical reaction. nih.gov For example, DFT calculations can help predict the relative stabilities of different isomers and identify the most likely sites for electrophilic or nucleophilic attack. mdpi.com These theoretical predictions are crucial for understanding reaction mechanisms and designing new synthetic routes. unc.edu

The accuracy of DFT calculations allows for the exploration of molecules that may be difficult to synthesize or isolate experimentally. This predictive power makes DFT an invaluable tool in the study of cyclopropyl (B3062369) hydrazones, enabling the investigation of their electronic properties and potential reactivity patterns.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energies and shapes of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. researchgate.net

FMO analysis, often performed in conjunction with DFT calculations, is used to predict the reactivity of hydrazones. nih.govnih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally suggests a more reactive molecule. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecule highlights the regions most likely to be involved in electron donation and acceptance, respectively. researchgate.netnih.gov

For hydrazone derivatives, FMO analysis can elucidate the roles of different functional groups in modulating reactivity. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the energies of the frontier orbitals, thereby influencing the compound's reactivity in processes like cycloaddition reactions. csic.es This analysis is particularly relevant for understanding the behavior of this compound, where the cyclopropyl group can significantly influence the electronic properties and, consequently, the frontier orbitals.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms involving hydrazones. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the energy barriers that govern the reaction rate. rsc.org

DFT calculations are frequently employed to map out the pathways of chemical reactions. rsc.orgnih.gov This involves locating the structures of transition states, which are the highest energy points along the reaction coordinate, and calculating their energies. ljmu.ac.ukresearchgate.net For instance, computational studies have been used to investigate the mechanisms of hydrazone exchange processes, revealing the key steps and the factors that influence the reaction kinetics. rsc.orgljmu.ac.uk

In the context of cyclopropyl hydrazones, computational methods can shed light on reactions where the cyclopropyl group participates, such as in rearrangements or cycloadditions. For example, theoretical studies on the ring-opening of the cyclopropyl cation have provided evidence for its nature as a transition state. researchgate.net Understanding the stability and reactivity of such intermediates is crucial for predicting the products of reactions involving this compound. Computational elucidation of reaction mechanisms provides a molecular-level understanding that is often inaccessible through experimental means alone. rsc.org

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. Theoretical calculations can provide simulated spectra, such as NMR and infrared (IR), that can be compared with experimental data to confirm the structure of a compound. mdpi.commdpi.com

DFT calculations, for example, can be used to compute NMR chemical shifts and vibrational frequencies. mdpi.com These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between a molecule's structure and its spectroscopic signature. mdpi.com

Furthermore, computational chemistry is instrumental in determining the conformational preferences of flexible molecules like this compound. By calculating the relative energies of different conformers, it is possible to identify the most stable arrangement of atoms in space. mdpi.com For hydrazones, which can exist as different isomers (e.g., E/Z isomers), computational studies can predict their relative stabilities. mdpi.comnih.gov This information is critical as the conformation of a molecule can significantly impact its reactivity and biological activity.

Molecular Dynamics Simulations and Kinetic Modeling of Hydrazone Reactivity

While quantum chemical calculations provide insights into the properties of individual molecules, molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, including their interactions with other molecules and their environment. acs.org MD simulations can be used to explore the conformational landscape of hydrazones and to model their dynamic behavior in solution. acs.org

Kinetic modeling, often informed by computational data, is used to understand and predict the rates of chemical reactions. nasa.gov For hydrazone formation and exchange reactions, kinetic studies have revealed the influence of factors like pH and the electronic properties of the reactants. acs.orgnih.gov Computational models can be developed to simulate these kinetic processes, providing a deeper understanding of the underlying reaction dynamics. ljmu.ac.uknasa.gov

For instance, computational modeling has been used to rationalize the observed rates of hydrazone exchange, indicating that stabilizing hydrogen bonds within the transition state can lead to significant rate enhancements. ljmu.ac.uk While detailed molecular dynamics simulations and kinetic modeling specifically for this compound are not extensively reported in the provided search results, these techniques represent powerful tools for future investigations into its reactivity and dynamic behavior.

Strategic Applications in Complex Organic Synthesis

(1-Cyclopropylethylidene)hydrazine as a Versatile Synthetic Intermediate

Hydrazones are readily synthesized through the condensation of a hydrazine (B178648) with an aldehyde or ketone, making them easily accessible building blocks in organic synthesis. nih.gov The hydrazone derived from cyclopropylethylketone, this compound, is a particularly valuable synthetic intermediate due to the rich and diverse chemistry of the hydrazone group. nih.gov This versatility allows for its elaboration into a wide array of other functional groups under mild conditions.

The utility of the hydrazone moiety is exemplified by its role as a directing group in complex reactions. For instance, hydrazones can direct C-H functionalization reactions, enabling the modular synthesis of α-branched amines. nih.gov This approach allows for the simultaneous construction of a complex amine structure while retaining the hydrazone as a "handle" for subsequent chemical transformations. The inherent stability and predictable reactivity of the hydrazone make it an ideal linchpin in multi-step synthetic sequences.

Enantioselective and Diastereoselective Transformations Guided by the Cyclopropyl (B3062369) Hydrazone Structure

The rigid three-membered ring of the cyclopropyl group imparts significant stereochemical influence on reactions involving adjacent functional groups. This property is expertly exploited in asymmetric synthesis, where cyclopropyl hydrazones guide the formation of chiral centers with high levels of control.

A notable example is the enantioselective transannular formal (3+2) cycloaddition of hydrazones derived from cycloalkenones, which can be catalyzed by a chiral phosphoric acid. nih.govresearchgate.net This reaction proceeds with excellent stereocontrol, leading to the formation of complex polycyclic adducts. nih.gov In some cases, this method allows for the simultaneous creation of two challenging α-tertiary hydrazine stereogenic centers in high yield and stereoselectivity. nih.govresearchgate.net The resulting bicyclic structures can be further transformed into versatile, stereodefined 1,3-diamines through the simple reductive cleavage of the N-N bond. nih.govresearchgate.net

Another powerful demonstration is the diastereo- and enantioselective organocatalytic synthesis of spirocyclopropyl pyrazolones. researchgate.net This transformation proceeds via a Michael/alkylation cascade reaction, where the stereochemical outcome is precisely controlled, affording spirocyclic compounds with high diastereoselectivity and enantiomeric excess. researchgate.net

| Reaction Type | Catalyst/Reagent | Products | Stereoselectivity | Reference |

| Transannular (3+2) Cycloaddition | Chiral Phosphoric Acid (e.g., from BINOL) | Polycyclic hydrazines | High yields and excellent stereocontrol | nih.govresearchgate.net |

| Michael/Alkylation Cascade | (DHQ)2AQN | Spirocyclopropyl pyrazolones | Diastereoselectivities up to >95:5, enantiomeric excess up to 93% | researchgate.net |

| Cyclopropanation | Engineered Sperm Whale Myoglobin | Chiral cyclopropyl ketones | High diastereo- and enantioselectivity | nih.govnih.gov |

| Diboronate Synthesis | Thianthrenium (TT) salts | 1,2-disubstituted cyclopropane (B1198618) diboronates | High diastereoselectivity | nih.gov |

Cyclopropyl Hydrazones in the Construction of Diverse Molecular Architectures

The unique chemical architecture of hydrazones facilitates the construction of complex and diverse molecular structures. researchgate.net The presence of both hydrogen bond donors (N-H) and acceptors (C=N) allows hydrazones to participate in non-covalent interactions that can influence crystal packing, molecular stability, and reaction pathways. researchgate.net When combined with the cyclopropyl group, a key pharmacophore found in numerous pharmaceuticals and bioactive natural products, the resulting hydrazones become powerful building blocks for medicinal chemistry. nih.govnih.gov

The strategic use of cyclopropyl hydrazones enables the synthesis of intricate molecular scaffolds. For example, the previously mentioned transannular cycloadditions generate complex polycyclic systems containing multiple stereocenters in a single step. nih.govresearchgate.net Similarly, cascade reactions involving cyclopropylidene-containing precursors lead to the formation of unique spirocyclic frameworks, such as spirocyclopropyl pyrazolones. researchgate.net The ability to build such architecturally diverse molecules from relatively simple starting materials underscores the synthetic power of this class of compounds.

Methodological Advancements in Functional Group Interconversions Utilizing Hydrazones

A key advantage of using a hydrazone as a synthetic intermediate is the wide range of transformations it can undergo. The hydrazone moiety is not merely a passive directing group but an active participant that can be converted into numerous other valuable functionalities. This diversifiability is crucial for creating molecular libraries and in the late-stage functionalization of complex molecules.

Research has demonstrated that the hydrazone group in α-branched amine products can be readily converted into a variety of desirable functionalities. nih.gov These transformations are achieved using a diverse set of chemical methods, including:

Heterolytic chemistry: For conversions to functional groups like nitriles and carboxylic acids. nih.gov

Homolytic chemistry: Employing transition metal catalysis (e.g., Cu(II)) for annulative radical chemistry to form heterocycles like tetrazoles. nih.gov

Photoredox catalysis: Utilizing light-mediated reactions to construct other complex heterocyclic systems, such as bicyclic pyrazoles. nih.gov

This ability to easily swap the hydrazone for another group provides chemists with significant flexibility in synthetic design, allowing for the efficient construction of a target molecule's core structure before diversifying its peripheral functional groups.

| Initial Group | Reagents/Conditions | Resulting Functional Group | Chemistry Type | Reference |

| Hydrazone | (Not specified) | Nitrile | Heterolytic | nih.gov |

| Hydrazone | (Not specified) | Carboxylic Acid | Heterolytic | nih.gov |

| Hydrazone | (Not specified) | Alkene | Heterolytic | nih.gov |

| Hydrazone | Cu(II) catalysis | Tetrazole | Homolytic (Radical) | nih.gov |

| Hydrazone | [Ir(ppy)₂(dtbbpy)][PF₆], Blue LED | Bicyclic Pyrazole (B372694) | Photoredox | nih.gov |

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient approach to chemical synthesis. Hydrazones are excellent candidates for MCRs due to their inherent reactivity. A prime example is the development of three- and four-component C-H functionalization reactions that use a hydrazone as a diversifiable directing group to rapidly assemble complex α-branched amines. nih.gov

Cascade reactions, which involve a sequence of two or more bond-forming transformations within a single synthetic operation, are another area where cyclopropyl hydrazones and related structures excel. These processes enable the rapid construction of complex molecular architectures from simple precursors. For instance, the synthesis of spirocyclopropyl pyrazolones is achieved through a Michael/alkylation cascade. researchgate.net In a similar vein, other complex heterocyclic systems, such as bipyrimidine derivatives, have been constructed via intricate multi-component cascade reactions. rsc.org While not always involving a hydrazone directly, cascade reactions of related cyclopropyl ketones, such as their metal-free cyclization with diamines to form benzimidazoles, highlight the inherent reactivity of the cyclopropyl ketone motif that is a direct precursor to this compound. nih.gov

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Approaches for Cyclopropyl (B3062369) Hydrazones

A paramount goal in modern chemistry is the adoption of green and sustainable practices. Future research on (1-Cyclopropylethylidene)hydrazine will undoubtedly prioritize the development of environmentally benign synthetic methods. Key advancements are anticipated in the following areas:

Eco-friendly Solvents and Catalysts: A shift towards using water, ethanol, or other bio-derived solvents in place of hazardous volatile organic compounds is expected. The development of reusable solid acid catalysts or metal-based catalysts like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) can offer efficient and recyclable options for hydrazone synthesis. mdpi.com

Mechanochemistry: Solvent-free synthesis through mechanochemical methods, such as ball milling, presents a highly efficient and green alternative for producing hydrazones with high purity and yield. rsc.org

Energy-Efficient Syntheses: Microwave-assisted and ultrasound-assisted synthetic protocols will likely be further explored to reduce reaction times and energy consumption compared to conventional heating methods.

| Synthesis Parameter | Traditional Approach | Green/Sustainable Approach |

| Solvent | Volatile Organic Compounds (e.g., Toluene, Benzene) | Water, Ethanol, Solvent-free (Mechanochemistry) |

| Catalyst | Homogeneous mineral acids (e.g., HCl, H₂SO₄) | Reusable solid acids, Organocatalysts, CeCl₃·7H₂O |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonication |

| Waste Generation | High (solvent waste, non-recyclable catalyst) | Low (minimal solvent, recyclable catalyst) |

Exploration of Novel Reactivity Patterns Driven by Cyclopropane (B1198618) Strain

The approximately 27.5 kcal/mol of strain energy in the cyclopropane ring is a reservoir of chemical potential. rsc.org Future work will focus on leveraging this inherent strain to pioneer new chemical transformations.

Strain-Release Reactions: The controlled ring-opening of the cyclopropyl group is a thermodynamically favorable process that can be initiated by heat, light, or catalysts. rsc.orgbris.ac.uk Research into palladium-catalyzed C–C bond cleavage of cyclopropyl acylhydrazones has already demonstrated a pathway to pyrazole (B372694) synthesis, suggesting that similar strategies could be applied to this compound to generate novel heterocyclic systems. rsc.org

Cycloaddition Reactions: The cyclopropane ring can act as a three-carbon building block in various cycloaddition reactions. Investigating its participation in [3+2] and other cycloadditions with different reaction partners could lead to the synthesis of complex carbocyclic and heterocyclic structures previously difficult to obtain. acs.org

Integration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. Integrating the synthesis and use of this compound into continuous flow systems is a logical next step.

Enhanced Safety and Efficiency: The in-situ generation of hydrazones in a flow reactor, followed immediately by their consumption in a subsequent reaction step, can minimize the handling of potentially unstable intermediates.

High-Throughput Screening: Automated flow synthesis platforms can enable the rapid generation of a library of this compound derivatives. This would accelerate the discovery of new compounds with desirable properties for medicinal chemistry or materials science by allowing for high-throughput screening of reaction conditions and substrates.

| Feature | Batch Synthesis | Flow Chemistry |

| Safety | Manual handling of potentially unstable intermediates | In-situ generation and consumption, reduced exposure |

| Scalability | Often difficult and requires re-optimization | Straightforward by extending run time |

| Control | Limited control over heat/mass transfer | Precise control over temperature, pressure, time |

| Reproducibility | Can be variable between batches | High consistency and reproducibility |

Advanced Catalyst Design for Highly Selective Transformations of Hydrazones

Catalysis is central to unlocking the full synthetic utility of this compound. The development of novel catalysts will enable more precise and efficient chemical transformations. youtube.com

Asymmetric Catalysis: The design of chiral catalysts for the enantioselective reduction of the C=N bond would provide access to optically active cyclopropyl hydrazines, which are valuable building blocks for chiral drugs and agrochemicals. acs.org

C–H Functionalization: Transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, could enable the direct functionalization of C–H bonds on the cyclopropyl ring or the adjacent ethyl group. researchgate.net This would provide a powerful and atom-economical way to introduce new functional groups.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical chemistry. acs.org Applying these methods to this compound could unlock novel reaction pathways, such as perfluoroalkylation or amination, by engaging with radical intermediates. acs.org

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The structural features of this compound make it a compelling building block for advanced materials. mdpi.com Collaboration between synthetic chemists and materials scientists could lead to significant innovations.

Dynamic Covalent Chemistry: The hydrazone linkage can act as a reversible or dynamic covalent bond. This property can be exploited to create self-healing polymers, adaptable hydrogels, and vitrimers, where the cyclopropyl group can be used to fine-tune the material's mechanical and thermal properties. mdpi.com

Polymer Science: Incorporating the cyclopropyl hydrazone moiety into polymer backbones or as pendant groups could lead to new polymeric materials with unique properties. unimelb.edu.au Research into related structures has shown that cyclopropyl-containing hydrazones have potential applications as algicides, indicating that polymers derived from them might have interesting bioactive properties. nih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the hydrazone group can serve as coordination sites for metal ions, making this compound a potential ligand for the construction of novel MOFs with tailored porosity and catalytic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.